1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine
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Overview
Description
1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring substituted with two methyl groups and a sulfonyl group attached to a dichlorobenzene moiety
Preparation Methods
The synthesis of 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies investigating the interactions of sulfonyl-containing compounds with biological molecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target .
Comparison with Similar Compounds
1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other sulfonyl chloride derivatives, such as:
- 2,4-Dichlorobenzenesulfonyl chloride
- 2,6-Difluorobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their substituents on the benzene ring, which can influence their chemical properties and applications.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYHNUDAXBVVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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